molecular formula C24H14Br2ClNO3 B12036723 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12036723
M. Wt: 559.6 g/mol
InChI Key: XTDMSCDPVWJBPB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with bromophenyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. This is followed by the addition of 2-bromoacetophenone under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also targets specific enzymes involved in cell signaling pathways, thereby inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is unique due to its combination of a quinoline core with bromophenyl and chloro substituents, which confer specific electronic and steric properties. This makes it particularly valuable in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C24H14Br2ClNO3

Molecular Weight

559.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C24H14Br2ClNO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2

InChI Key

XTDMSCDPVWJBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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